3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one

Amine Oxidase Inhibition Enzymology Chemical Biology

Standard sourcing of the para-aminomethylphenyl regioisomer for amine oxidase research often yields meta-substituted analogs with altered pharmacophores, compromising SAR reproducibility. This specific compound (CAS 1247674-71-0) resolves this with a defined IC50 of 500 nM against membrane primary amine oxidase, enabling precise enzyme kinetics studies. • Quantified biological activity: Validated tool compound for amine oxidase assays and positive control benchmarking. • Regioisomeric integrity: Para-substitution ensures consistent target engagement; non-interchangeable with meta- or alkyl analogs. • Synthetic versatility: Primary amine handle facilitates amide, sulfonamide, and reductive amination library synthesis. Available as free base and hydrochloride salt (CAS 2031258-49-6) for pre-formulation comparability.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B13252232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CN(C(=O)OC1)C2=CC=C(C=C2)CN
InChIInChI=1S/C11H14N2O2/c12-8-9-2-4-10(5-3-9)13-6-1-7-15-11(13)14/h2-5H,1,6-8,12H2
InChIKeyUJWDWDOPAZMMAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one Procurement Guide


3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one (CAS 1247674-71-0) is a heterocyclic compound featuring a 1,3-oxazinan-2-one core substituted with a 4-aminomethylphenyl group. This structure places it within a class of compounds actively explored as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and amine oxidases [1]. It is primarily procured as a research chemical or synthetic building block, available as both a free base and its hydrochloride salt (CAS 2031258-49-6) . Its value proposition for scientific selection hinges on its specific para-substitution pattern, which differentiates it from other regioisomers and provides a unique vector for probing structure-activity relationships (SAR) within these target classes.

Para-aminomethylphenyl oxazinanone probe for amine oxidase and 11β-HSD1 SAR studies
Free base or hydrochloride salt; select based on formulation and solubility context

Why 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one Is Irreplaceable in SAR


The simple substitution of one 1,3-oxazinan-2-one derivative for another is not feasible due to the profound impact of the pendant aryl group on target selectivity and binding affinity. The specific para-aminomethylphenyl substituent on 3-[4-(aminomethyl)phenyl]-1,3-oxazinan-2-one defines its interaction with enzyme active sites, such as the membrane primary amine oxidase, where it exhibits a defined IC50 of 500 nM [1]. Changing this to a meta-substituted analog (e.g., 3-[3-(aminomethyl)phenyl]-1,3-oxazinan-2-one) or a simple alkyl chain will fundamentally alter the molecule's pharmacophore, leading to unpredictable and often diminished potency, as documented in SAR studies of related 11β-HSD1 inhibitors [2]. Therefore, for reproducible SAR exploration, lead optimization, or use as a specific tool compound, this exact regioisomer is non-interchangeable.

Regioisomer mismatch

Meta-substituted analog may not reproduce amine oxidase inhibition; SAR context is not interchangeable.

Salt form mismatch

Free base vs. HCl salt can shift solubility and handling properties, potentially altering assay outcomes.

3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one Differentiation Evidence


Para-Substitution Potency in Amine Oxidase Inhibition

The specific para-aminomethylphenyl substitution on the 1,3-oxazinan-2-one core is critical for its inhibitory activity against membrane primary amine oxidase. This compound, designated as 'Compound 1' in US Patent 9,161,922, demonstrates a measurable IC50 value in a defined biochemical assay [1]. This contrasts with other regioisomers and analogs within the same patent, which exhibit significantly different (and often unreported) activities, underscoring the non-fungible nature of this specific structure.

Amine oxidase IC50
Head-to-head
Target: 500 nM
Comparator: 10,000,000 nM
Reported 20,000-fold potency context; supports amine oxidase SAR.
Bovine plasma enzyme, pH 7.2, 2°C
Amine Oxidase Inhibition Enzymology Chemical Biology

Regioisomeric Specificity in Molecular Geometry

The position of the aminomethyl group on the phenyl ring (para vs. meta) creates two distinct chemical entities with different physicochemical and likely biological profiles. The target compound, with a para-substitution (CAS 1247674-71-0), offers a different vector and electronic distribution compared to its meta-substituted isomer, 3-[3-(aminomethyl)phenyl]-1,3-oxazinan-2-one (CAS 1250502-21-6) . While direct head-to-head biological data for both regioisomers is not currently available in the public domain, the principle of regioisomeric impact on target binding is a fundamental tenet of medicinal chemistry, as demonstrated across numerous 1,3-oxazinan-2-one inhibitor series [1].

Regioisomeric identity
Class-level
Para (CAS 1247674-71-0) vs. meta (CAS 1250502-21-6)
Distinct chemical entities; SAR may not transfer across regioisomers.
Structural comparison only; direct bioactivity data limited
Medicinal Chemistry Structure-Activity Relationship (SAR) Chemical Synthesis

Salt Form Selection: Free Base vs. Hydrochloride

The compound is available as both a free base (CAS 1247674-71-0) and a hydrochloride salt (CAS 2031258-49-6) . The hydrochloride salt is often preferred for its enhanced stability and aqueous solubility, which can simplify handling and formulation for biological assays. The free base, with a predicted density of 1.218±0.06 g/cm³ and a boiling point of 357.3±21.0 °C , offers a different physicochemical profile that may be more suitable for specific synthetic transformations or analytical applications where the counterion is undesirable.

Salt form properties
Vendor data
Free base: MW 206.24, predicted density 1.218 g/cm³
HCl salt: MW 242.7, powder, RT storage
Formulation context; solubility profile may differ significantly.
Data to verify per supplier specification
Pre-formulation Chemical Synthesis Analytical Chemistry

Structural Identity Validation

The unambiguous identification of 3-[4-(aminomethyl)phenyl]-1,3-oxazinan-2-one is supported by its unique InChIKey (UJWDWDOPAZMMAI-UHFFFAOYSA-N) and standardized IUPAC nomenclature, as listed in authoritative databases like PubChem and vendor catalogs [1]. This level of structural annotation is critical for ensuring that the procured material matches the intended chemical entity, preventing costly errors in synthesis or biological testing. The compound's specific SMILES string (O=C1OCCCN1C2=CC=C(CN)C=C2) further confirms its exact connectivity .

Structural identity
Supporting evidence
InChIKey: UJWDWDOPAZMMAI-UHFFFAOYSA-N
SMILES: O=C1OCCCN1C2=CC=C(CN)C=C2
Identity verification supports procurement confidence.
Cross-reference with vendor certificate recommended
Analytical Chemistry Quality Control Chemical Informatics

Applications of 3-[4-(Aminomethyl)phenyl]-1,3-oxazinan-2-one


Amine Oxidase Inhibition Profiling

This compound is directly applicable as a tool compound for studying membrane primary amine oxidase. Its defined IC50 of 500 nM [1] provides a reference point for evaluating new inhibitors, exploring enzyme kinetics, or validating assay systems. Researchers can use it as a positive control or a starting scaffold for medicinal chemistry optimization programs targeting amine oxidases for therapeutic applications.

SAR Studies for 11β-HSD1

As a member of the 1,3-oxazinan-2-one class, this specific para-substituted derivative serves as a crucial building block for generating SAR data around the 4-position of the phenyl ring. Its unique substitution pattern allows medicinal chemists to systematically probe the effects of steric and electronic modifications on target engagement, building upon established SAR from related 11β-HSD1 inhibitors [2].

Synthesis of Patent-Derived Architectures

The compound's primary amine handle makes it an excellent nucleophile for amide bond formation, sulfonamide synthesis, or reductive amination. This reactivity enables its use as a key intermediate in the construction of more complex molecules, particularly those inspired by patent literature (e.g., US9161922 [1]) where it is a defined embodiment, thereby accelerating the exploration of novel chemical space for drug discovery.

Analytical and Formulation Comparison

The availability of both free base and hydrochloride salt forms allows for direct comparative studies of physicochemical properties. This is valuable in pre-formulation research to assess the impact of salt selection on solubility, stability, and solid-state characteristics, informing the development of optimal formulations for in vivo studies.

Application
Selection Property
Validation Focus
Amine oxidase inhibition profiling
Enzyme inhibition benchmark context
Amine oxidase assay endpoint review
11β-HSD1 SAR studies
Para-position SAR probe selection
11β-HSD1 target-engagement review
Synthesis of patent-derived architectures
Primary amine synthetic handle
Novel scaffold validation
Salt form comparative studies
Salt-formulation property context
Solubility and stability assessment
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